molecular formula C10H11NO4 B171425 N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide CAS No. 147030-72-6

N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide

Cat. No. B171425
M. Wt: 209.2 g/mol
InChI Key: ISWNUAFRSGDCAH-UHFFFAOYSA-N
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Patent
US07417041B2

Procedure details

To a solution of benzo[1,3]dioxole-5-carboxylic acid (69 g, 415 mmol) in dimethylformamide (1L) was added di-imidazol-1-yl-methanone (74 g, 1.1 equiv), and the resulting reaction mixture was stirred at ambient temperature for 90 minutes. N,O-Dimethyl-hydroxylamine (43 g, 1.1 equiv) was added to the reaction mixture. The resulting reaction mixture was stirred at ambient temperature for 18 hours, and then concentrated in vacuo to ¼ of the volume, poured into 5% aqueous sodium hydrogen carbonate (1L), stirred at ambient temperature for 20 minutes, and then extracted with methyl tert-butyl ether (2×300 mL). The combined organics extracts were dried over magnesium sulfate and concentrated in vacuo. The resulting residue was azeotroped with toluene (800 mL) and dried under vacuum for 3 hours. The crude product was used in the next step without further purification.
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.N1(C(N2C=CN=C2)=O)C=CN=C1.[CH3:25][NH:26][O:27][CH3:28]>CN(C)C=O>[CH3:28][O:27][N:26]([CH3:25])[C:10]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][O:3][C:4]=2[CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)O
Name
Quantity
74 g
Type
reactant
Smiles
N1(C=NC=C1)C(=O)N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
CNOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
poured into 5% aqueous sodium hydrogen carbonate (1L)
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 20 minutes
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was azeotroped with toluene (800 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
CON(C(=O)C1=CC2=C(OCO2)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.